molecular formula C25H24N4O7S B2912916 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{1-[(3-nitrophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide CAS No. 912801-10-6

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{1-[(3-nitrophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide

货号: B2912916
CAS 编号: 912801-10-6
分子量: 524.55
InChI 键: OLFUTRPTBOMWTJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{1-[(3-nitrophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide features a thieno[3,2-d]pyrimidine core substituted with a 3-nitrophenylmethyl group at position 1 and a 3,4-dimethoxyphenethyl acetamide chain at position 2. This structure combines electron-withdrawing (nitro) and electron-donating (methoxy) groups, which may influence its electronic properties and biological interactions. The thieno[3,2-d]pyrimidine scaffold is a fused heterocyclic system known for its planar aromaticity, often exploited in medicinal chemistry for targeting enzymes or receptors involved in signaling pathways .

属性

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[1-[(3-nitrophenyl)methyl]-2,4-dioxo-4a,7a-dihydrothieno[3,2-d]pyrimidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O7S/c1-35-20-7-6-16(13-21(20)36-2)8-10-26-22(30)15-28-24(31)23-19(9-11-37-23)27(25(28)32)14-17-4-3-5-18(12-17)29(33)34/h3-7,9,11-13,19,23H,8,10,14-15H2,1-2H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVPHYOHLOYJEAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CN2C(=O)C3C(C=CS3)N(C2=O)CC4=CC(=CC=C4)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

526.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{1-[(3-nitrophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide is a complex synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its synthesis, biological properties, and mechanisms of action.

Synthesis

The compound is synthesized through a multi-step process involving the reaction of 3,4-dimethoxyphenethylamine with various reagents to form the thieno[3,2-d]pyrimidine moiety. The synthesis typically includes:

  • Formation of the Thienopyrimidine Core : Utilizing thiazole and pyrimidine derivatives to create the thieno[3,2-d]pyrimidine structure.
  • Acetylation : The introduction of an acetamide group to enhance solubility and biological activity.
  • Final Purification : Crystallization or chromatography to isolate the final product.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance:

  • Cell Viability Assays : MTT assays conducted on various cancer cell lines (e.g., HT29 and Jurkat cells) demonstrated significant cytotoxic effects. The compound exhibited IC50 values comparable to established chemotherapeutics like doxorubicin and cisplatin .
  • Mechanism of Action : The cytotoxicity is believed to be mediated through apoptosis induction and cell cycle arrest at the G2/M phase. This was supported by flow cytometry analyses showing increased sub-G1 populations in treated cells .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent:

  • In Vitro Testing : The compound was tested against a range of Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) as low as 31.25 µg/mL against certain strains .
  • Structure-Activity Relationship (SAR) : Modifications in the phenyl ring significantly influenced antimicrobial efficacy. Electron-withdrawing groups were found to enhance activity .

Case Study 1: Anticancer Efficacy

A study investigated the effects of this compound on human colorectal cancer cells (HT29). The results showed that treatment led to:

  • Cell Death : A dose-dependent increase in apoptosis.
  • Molecular Pathways : Upregulation of pro-apoptotic factors (BAX) and downregulation of anti-apoptotic proteins (BCL-2).

Case Study 2: Antimicrobial Activity

In another study focusing on antimicrobial properties, the compound was tested against Staphylococcus aureus and Escherichia coli. Findings included:

  • Efficacy Against Resistant Strains : Showed significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA).
  • Potential Mechanism : Interference with bacterial cell wall synthesis was proposed based on morphological changes observed under microscopy.

相似化合物的比较

Comparison with Structural Analogs

The target compound is compared to structurally related molecules based on heterocyclic cores, substituents, and functional groups.

Heterocyclic Core Variations

Compound Class Core Structure Key Features Reference
Target Compound Thieno[3,2-d]pyrimidine Planar aromatic core with 2,4-dioxo groups; facilitates π-π interactions
Thieno[2,3-d]pyrimidine Thieno[2,3-d]pyrimidine Isomeric core with similar electron density; substituents vary at positions
Pyrido[2,3-d]pyrimidine Pyrido[2,3-d]pyrimidine Nitrogen-rich core; enhanced hydrogen bonding potential
Tetrahydroisoquinoline Tetrahydroisoquinoline Non-aromatic, flexible core; accommodates bulky substituents

Key Findings :

  • The thieno[3,2-d]pyrimidine core in the target compound offers rigidity and aromaticity, which may enhance binding to flat enzymatic active sites compared to flexible tetrahydroisoquinoline derivatives .

Substituent Effects

Aromatic Substituents
Compound Substituent Position/Group Electronic Effect Biological Implication Reference
Target Compound 3-Nitrophenylmethyl Strong electron-withdrawing May enhance electrophilic reactivity
4-Nitrophenyl Para-nitro group Similar electron withdrawal; altered steric
2,4-Dichlorophenyl Moderate electron-withdrawing Increased lipophilicity
3,4-Dimethoxyphenethyl Electron-donating Improved solubility and membrane permeability

Key Findings :

  • The 3-nitrophenylmethyl group in the target compound may confer stronger electrophilic character compared to 4-nitrophenyl (), influencing reactivity in nucleophilic environments .
  • 3,4-Dimethoxyphenethyl chains (as in and ) enhance solubility due to methoxy groups, whereas chloro substituents () increase lipophilicity .
Acetamide Functionalization
Compound Acetamide Substituent Molecular Weight (g/mol) Structural Role Reference
Target Compound N-(3,4-dimethoxyphenethyl) ~525 (estimated) Enhances target specificity
N-Benzyl ~550–600 Modulates receptor affinity
N-(4-Nitrophenyl) 378.775 Introduces steric hindrance

Key Findings :

  • N-(4-Nitrophenyl) acetamide () introduces steric constraints, which may limit binding in confined active sites .

Key Findings :

    体外研究产品的免责声明和信息

    请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。